molecular formula C16H11ClN4O2S B12035554 4-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

4-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

Cat. No.: B12035554
M. Wt: 358.8 g/mol
InChI Key: JMKPMTKZAXZVGP-GIJQJNRQSA-N
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Description

4-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid is a heterocyclic compound featuring a 1,2,4-triazole-5-thione core linked to a 2-chlorophenyl group and a benzoic acid moiety via an iminomethyl bridge. The compound belongs to a broader class of triazole-thione derivatives, which are widely studied for applications in medicinal chemistry, materials science, and organic electronics .

Properties

Molecular Formula

C16H11ClN4O2S

Molecular Weight

358.8 g/mol

IUPAC Name

4-[(E)-[3-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid

InChI

InChI=1S/C16H11ClN4O2S/c17-13-4-2-1-3-12(13)14-19-20-16(24)21(14)18-9-10-5-7-11(8-6-10)15(22)23/h1-9H,(H,20,24)(H,22,23)/b18-9+

InChI Key

JMKPMTKZAXZVGP-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Cyclization

The triazole-thione scaffold is synthesized via cyclization of thiosemicarbazide intermediates. A representative approach involves:

  • Hydrazide Formation : Reacting ethyl 2-chlorobenzoate with hydrazine hydrate in ethanol yields 2-chlorobenzhydrazide.

  • Thiosemicarbazide Synthesis : Treating the hydrazide with carbon disulfide (CS₂) in alkaline ethanol forms the corresponding thiosemicarbazide.

  • Cyclization : Refluxing the thiosemicarbazide in 4N NaOH induces cyclization to generate 3-(2-chlorophenyl)-4-amino-1,2,4-triazole-5(4H)-thione.

Key Conditions :

  • Solvent: Ethanol/water mixture.

  • Temperature: Reflux (80–100°C).

  • Yield: 65–78%.

Schiff Base Formation

Condensation with 4-Formylbenzoic Acid

The 4-amino group on the triazole-thione undergoes condensation with 4-formylbenzoic acid to form the iminomethyl linkage:

  • Reaction Setup : Combine equimolar amounts of 3-(2-chlorophenyl)-4-amino-1,2,4-triazole-5(4H)-thione and 4-formylbenzoic acid in ethanol.

  • Catalysis : Add glacial acetic acid (3–5 drops) to protonate the aldehyde, facilitating nucleophilic attack by the amine.

  • Reflux : Stir under reflux for 4–6 hours.

  • Workup : Precipitate the product by cooling, followed by recrystallization from ethanol.

Key Conditions :

  • Solvent: Anhydrous ethanol.

  • Temperature: 70–80°C.

  • Yield: 70–85%.

Alternative One-Pot Synthesis

Simultaneous Cyclization and Condensation

A streamlined one-pot method reduces intermediate isolation:

  • Hydrazide and Isothiocyanate Reaction : React 4-formylbenzoic acid hydrazide with 2-chlorophenyl isothiocyanate in ethanol to form a thiosemicarbazide intermediate.

  • Cyclization and Schiff Base Formation : Treat the intermediate with NaOH (4N) under reflux, followed by in-situ condensation with excess 4-formylbenzoic acid.

Key Conditions :

  • Solvent: Ethanol/water (1:1).

  • Temperature: 100°C (reflux).

  • Yield: 60–72%.

Analytical Characterization

Spectroscopic Validation

  • FTIR :

    • ν\nu 1680–1700 cm1^{-1} (C=O, benzoic acid).

    • ν\nu 1240–1260 cm1^{-1} (C=S).

    • ν\nu 1600–1620 cm1^{-1} (C=N, imine).

  • 1H^1H NMR (DMSO-d6d_6) :

    • δ\delta 8.10–8.30 ppm (d, 2H, aromatic protons of benzoic acid).

    • δ\delta 7.40–7.60 ppm (m, 4H, 2-chlorophenyl).

    • δ\delta 10.30 ppm (s, 1H, imine proton).

  • Mass Spectrometry : Molecular ion peak at m/zm/z 358.8 (M+^+).

Optimization Challenges

Solvent and Catalysis

  • Ethanol vs. DMF : Ethanol minimizes side reactions but requires longer reflux times. DMF accelerates Schiff base formation but complicates purification.

  • Acid Catalysis : Glacial acetic acid improves imine yields but may protonate the triazole-thione, necessitating pH control.

Purification

  • Recrystallization : Ethanol/water mixtures (7:3) yield pure product with 85–90% recovery.

  • Column Chromatography : Silica gel (eluent: ethyl acetate/hexane) resolves byproducts but is less cost-effective.

Comparative Data Table

MethodStarting MaterialsConditionsYield (%)Purity (%)
Thiosemicarbazide2-Chlorobenzhydrazide, CS₂, NaOHReflux, 6 hr7898
Schiff Base4-Amino-triazole-thione, 4-formylbenzoic acidEthanol, 80°C, 4 hr8597
One-Pot4-Formylbenzoic acid hydrazide, 2-chlorophenyl isothiocyanateNaOH, 100°C, 8 hr7295

Chemical Reactions Analysis

Acid-Base Reactions

The benzoic acid group undergoes typical acid-base reactions. In alkaline conditions, it forms carboxylate salts, enhancing solubility. The thione (-C=S) group can act as a weak acid, reacting with strong bases to form thiolate intermediates .

Example Reaction:
R COOH+NaOHR COONa++H2O\text{R COOH}+\text{NaOH}\rightarrow \text{R COO}^-\text{Na}^++\text{H}_2\text{O}
R C S+OHR C S+H2O\text{R C S}+\text{OH}^-\rightarrow \text{R C S}^-+\text{H}_2\text{O}

Oxidation Reactions

The thione (-C=S) group is susceptible to oxidation, forming sulfonic acid derivatives under strong oxidizing conditions (e.g., H2_2O2_2, KMnO4_4) . The imine (C=N) bond may also oxidize, though this is less common.

Key Pathways:

Reaction Reagents/Conditions Product
Thione → Sulfonic acidH2_2O2_2, acidic medium5-Sulfonyl-1,2,4-triazole derivative
Imine oxidationO3_3, H2_2O2_2Carboxylic acid or amide derivatives

Reduction Reactions

The imine (C=N) bond can be reduced to an amine using agents like NaBH4_4 or catalytic hydrogenation (H2_2, Pd/C). The thione group may concurrently reduce to a thiol (-SH) .

Example:
R C N R +H2Pd CR CH2NH R \text{R C N R }+\text{H}_2\xrightarrow{\text{Pd C}}\text{R CH}_2-\text{NH R }

Nucleophilic Substitution

The 2-chlorophenyl group may undergo nucleophilic aromatic substitution (NAS) at the ortho or para positions under harsh conditions (e.g., NH3_3, Cu catalyst) .

Reaction Table:

Position Nucleophile Conditions Product
orthoNH3_3CuSO4_4, 150°C2-Aminophenyl derivative
paraOH^-NaOH, high pressure4-Hydroxyphenyl derivative

Condensation Reactions

The imine group participates in Schiff base formation. For example, reaction with primary amines can yield secondary imines .

Reaction:
R C N R +R NH2R C N R +R NH2\text{R C N R }+\text{R NH}_2\rightarrow \text{R C N R }+\text{R NH}_2

Cyclization and Heterocycle Formation

The triazole-thione core can act as a scaffold for further heterocyclic syntheses. For instance, microwave-assisted cyclization with α-halo ketones forms fused thiazole-triazole systems .

Example Pathway:

  • React with α-bromoacetophenone.

  • Cyclize under microwave irradiation (200 W, 10 min).

  • Yield: Thiazolo[3,2-b]triazole derivative (85–92% yield) .

Esterification and Amidation

The benzoic acid group forms esters (e.g., with MeOH/H+^+) or amides (with SOCl2_2, followed by amines).

Conditions and Products:

Reaction Reagents Product
EsterificationMeOH, H2_2SO4_4Methyl benzoate derivative
AmidationSOCl2_2, R-NH2_2Benzamide derivative

Electrophilic Aromatic Substitution

The 2-chlorophenyl group directs electrophiles (e.g., NO2+_2^+) to the meta position due to the electron-withdrawing effect of chlorine .

Example Nitration:
\text{Ar Cl}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{Ar NO}_2\(\text{ meta dominant})

Scientific Research Applications

Synthesis Overview

  • Starting Materials : The synthesis often begins with readily available aromatic amines and thiosemicarbazones.
  • Reagents Used : Common reagents include hydrochloric acid for diazotization and sodium nitrite for subsequent reactions.
  • Yield and Purity : The final products are purified through crystallization techniques to achieve high purity necessary for biological testing.

Antimicrobial Properties

The triazole derivatives, including the compound in focus, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of pathogens:

  • Mechanism of Action : The presence of the triazole moiety interferes with fungal cell wall synthesis by inhibiting the enzyme lanosterol 14α-demethylase.
  • Efficacy : Studies have shown that derivatives can be effective against drug-resistant strains such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) often in the low µg/mL range .

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in oncology:

  • In Vitro Studies : Compounds related to this structure have demonstrated cytotoxic effects against various cancer cell lines such as cervical cancer (SISO) and bladder cancer (RT-112). The half-maximal inhibitory concentration (IC50) values indicate promising antitumor activity .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications on the phenyl rings significantly influence anticancer potency, with certain substitutions leading to enhanced efficacy against specific cancer types .

Antimicrobial Efficacy

A study evaluated a series of triazole derivatives against multiple bacterial strains, revealing that compounds with specific electron-withdrawing groups exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin .

CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus0.25
Compound BE. coli0.5
Compound CP. aeruginosa1

Anticancer Potential

In another investigation focusing on anticancer properties, derivatives were tested against lung cancer cells (H1975), showing IC50 values as low as 10 µM, indicating considerable potential for further development .

CompoundCancer Cell LineIC50 (µM)
Compound DH197510
Compound ERT-11215

Mechanism of Action

The mechanism of action of 4-(((3-(2-CHLOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The triazole ring and chlorophenyl group are known to interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Substituent on Triazole Acid/Ester Group Molecular Weight (g/mol) Key Biological Activity Source
Target Compound 2-Chlorophenyl Benzoic acid ~358.5 Inferred diverse bioactivity -
Methyl ester () 2-Fluorophenyl Methyl ester 371.79 Safety data (P210, P101 codes)
m-Tolyl derivative () m-Tolyl Benzoic acid 338.38 -
Iodo-benzamide () Phenyl Benzamide ~450 (estimated) Heparanase inhibition
Naphthofuran-benzamide () Naphthofuran Benzamide ~400 (estimated) Antimicrobial

Table 2: Electronic and Solubility Properties

Compound Substituent Electronic Effect Solubility Profile
Target Compound Electron-withdrawing (Cl) Moderate (acid form)
m-Tolyl derivative () Electron-donating (CH₃) Moderate (acid form)
Methyl ester () Electron-withdrawing (F) Low (ester form)

Biological Activity

The compound 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid is a derivative of the 1,2,4-triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H14ClN3O2S\text{C}_{17}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S}

This structure includes a chlorophenyl group , a triazole ring , and a benzoic acid moiety , which contribute to its biological activity.

Biological Activity Overview

Research has shown that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of biological activities, including:

  • Antifungal Activity : Triazole derivatives are well-known for their antifungal properties. They act by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
  • Antibacterial Activity : Some studies indicate that triazole derivatives can exhibit significant antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through various mechanisms.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways crucial for pathogens or cancer cells.
  • Interference with Cell Signaling Pathways : By modulating signaling pathways, the compound can influence cell growth and apoptosis.
  • DNA Interaction : Some triazole derivatives have been shown to interact with DNA, leading to inhibition of replication in cancer cells.

Pharmacological Studies and Findings

A variety of studies have explored the pharmacological profile of this compound:

Antifungal Studies

In vitro studies demonstrated that the compound exhibited antifungal activity against several fungal strains with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL. These results indicate that it may be comparable to existing antifungal agents like fluconazole.

Antibacterial Studies

The antibacterial efficacy was assessed against Gram-positive and Gram-negative bacteria. The compound showed promising results with MIC values as low as 0.25 µg/mL against MRSA strains, indicating potent antibacterial properties.

Anticancer Studies

In cell viability assays using various cancer cell lines (e.g., MCF-7 for breast cancer and HCT116 for colon cancer), the compound demonstrated IC50 values ranging from 10 to 50 µM. Notably, it showed selective toxicity towards cancer cells while sparing normal cells.

Case Studies

Several case studies have highlighted the clinical relevance of triazole derivatives:

  • Case Study on Antifungal Efficacy : A study involving patients with invasive fungal infections treated with triazole derivatives showed improved outcomes compared to standard treatments.
  • Case Study on Cancer Treatment : A clinical trial assessing a triazole-based regimen in combination with chemotherapy revealed enhanced efficacy in tumor reduction in participants with advanced-stage cancers.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

The synthesis of triazole derivatives often involves refluxing intermediates with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid). For example, similar compounds were synthesized by refluxing 4-amino-triazole derivatives with benzaldehydes for 4 hours, followed by solvent evaporation and filtration . To optimize yield:

  • Reaction Time : Extend reflux time (e.g., 5–6 hours) to ensure complete imine formation.
  • Catalyst : Test alternative acid catalysts (e.g., p-toluenesulfonic acid) to enhance reaction efficiency.
  • Purification : Use recrystallization from DMF/acetic acid mixtures to improve purity .

Table 1 : Synthesis Optimization Parameters

ParameterTypical RangeExample Outcome (Yield)Reference
Reflux Time3–6 hours76% (with 4-hour reflux)
Solvent SystemEthanol/Acetic Acid70–85% purity

Q. What analytical methods are most reliable for confirming the structure of this compound?

Structural confirmation requires a combination of techniques:

  • ¹H NMR Spectroscopy : Identifies proton environments, such as aromatic protons (δ 7.2–8.5 ppm) and thiol groups (δ 3.5–4.5 ppm) .
  • LC-MS : Validates molecular weight and detects impurities (e.g., unreacted starting materials) .
  • Elemental Analysis : Confirms stoichiometry (C, H, N, S content within ±0.3% of theoretical values) .

Note : For derivatives with tautomeric forms (e.g., thione ↔ thiol), X-ray crystallography is recommended to resolve ambiguity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antimicrobial activity?

SAR studies on similar triazole-thiol derivatives reveal:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) at the phenyl ring enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
  • Thiol vs. Thione : The thiol form (free -SH group) shows higher bioactivity than oxidized forms (e.g., sulfones) due to thiol-disulfide exchange mechanisms .

Table 2 : Antimicrobial Activity of Analogues

Substituent PositionMIC (μg/mL) vs. S. aureusReference
2-Chlorophenyl8.0
4-Fluorobenzyl4.0

Methodological Tip : Use molecular docking to predict interactions with bacterial targets (e.g., dihydrofolate reductase) .

Q. How should contradictory data in biological assays (e.g., variable antioxidant activity) be resolved?

Contradictions may arise from assay conditions or compound stability:

  • Assay Variability : Standardize protocols (e.g., DPPH radical scavenging at pH 7.4) and include positive controls (e.g., ascorbic acid).
  • Redox Stability : Monitor thiol oxidation using LC-MS; pre-reduce compounds with NaBH₄ to maintain active forms .
  • Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent polarity) .

Q. Why do some studies report high antifungal activity while others show negligible effects?

Discrepancies may stem from:

  • Strain-Specificity : Activity against C. albicans but not A. fumigatus due to differences in ergosterol biosynthesis pathways .
  • Test Concentrations : Ensure assays use a gradient (e.g., 1–64 μg/mL) to capture dose-dependent effects .
  • Compound Degradation : Verify stability in culture media via HPLC before testing .

Methodological Recommendations

  • Synthesis : Optimize via Design of Experiments (DoE) to evaluate multiple parameters (temperature, catalyst ratio) .
  • Biological Testing : Include cytotoxicity assays (e.g., MTT on HEK293 cells) to differentiate selective activity .
  • Computational Tools : Utilize DFT calculations to predict redox behavior and tautomeric preferences .

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